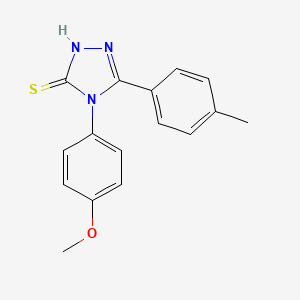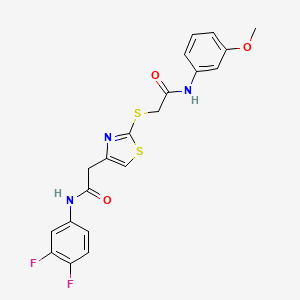
3-Cyclopropyl-1-isopropyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-1-isopropyl-1H-pyrazole is a chemical compound that belongs to the class of organic compounds known as pyrazoles . It is used for research purposes . The molecular formula of this compound is C9H14N2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered pyrazole ring with two adjacent nitrogen atoms, one cyclopropyl group, and one isopropyl group . The molecular weight of this compound is 150.22 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 112-114℃ (8 Torr), a density of 1.215±0.06 g/cm3 (20 ºC 760 Torr), and a flash point of 126.9±11.7℃ . It is a solid compound .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Synthetic Pathways
The synthesis of pyrazole derivatives, including those with cyclopropyl groups, often involves 1,3-dipolar cycloaddition reactions. For instance, Hamdi et al. (2005) described the regioselective 1,3-dipolar cycloaddition of 2-diazopropane to propargylic alcohols, yielding 3H-pyrazoles. This method highlights the versatility of cyclopropyl and pyrazole functionalities in synthesizing structurally diverse compounds with potential application in various fields of chemistry (Hamdi, Dixneuf, & Khemiss, 2005).
Functionalization and Reactivity
The reactivity of pyrazoles bearing a cyclopropyl group has been explored in palladium-catalyzed direct arylations. Sidhom et al. (2018) demonstrated that pyrazole derivatives with a cyclopropyl group at the C3-position could undergo palladium-catalyzed direct C4-arylations without decomposing the cyclopropyl unit. This finding opens pathways for the development of new synthetic methods and the functionalization of pyrazole derivatives (Sidhom, Soulé, Doucet, & Allouche, 2018).
Material Science and Catalysis
Catalytic Applications
Pyrazole derivatives have been investigated for their potential catalytic properties. For instance, the study by Korotkov et al. (2007) on the GaCl3-catalyzed insertion of diazene derivatives into the cyclopropane ring, leading to pyrazolidine derivatives, showcases the potential of pyrazole and cyclopropyl-containing compounds in catalysis and organic synthesis (Korotkov, Larionov, Hofmeister, Magull, & de Meijere, 2007).
Advanced Organic Chemistry and New Materials
Advanced Synthesis
The versatility of pyrazole derivatives, especially those with cyclopropyl groups, in synthesizing new materials is notable. Guesmi and Hamadi (2021) developed a regiospecific synthesis of 1H-pyrazole derivatives via 1,3-dipolar cycloaddition, utilizing ultrasound-assisted preparation to enhance yields. This approach could be pivotal in designing new materials and chemicals with specialized properties (Guesmi & Hamadi, 2021).
Safety and Hazards
Direcciones Futuras
The future directions for research on 3-Cyclopropyl-1-isopropyl-1H-pyrazole and other pyrazole derivatives could involve the development of greener and more economical synthesis methods, the exploration of their biological activities, and the investigation of their potential applications in various fields .
Propiedades
IUPAC Name |
3-cyclopropyl-1-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)11-6-5-9(10-11)8-3-4-8/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRQHZSCGSZPHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-methoxyethyl)-2-[[3-[(4-methoxyphenyl)methyl]-6-(4-morpholinyl)-4-oxo-2-quinazolinyl]thio]acetamide](/img/structure/B2736364.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2736368.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-(p-tolyl)acetamide](/img/structure/B2736370.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)naphthalene-1-sulfonamide](/img/structure/B2736372.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2736374.png)
![5-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2736376.png)
![N-[cyano(cyclopropyl)methyl]-3-(3-fluorophenyl)but-2-enamide](/img/structure/B2736378.png)
![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2736382.png)
![1-(3-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2736384.png)

![N-(sec-butyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2736386.png)
